Mimbane hydrochloride

Analgesic pharmacology Yohimban alkaloid Dosage-form differentiation

Mimbane hydrochloride (CAS 5560-73-6), also designated W-2291A, is the monohydrochloride salt of the yohimban alkaloid 1-methylyohimbane. The compound possesses a pentacyclic benz[g]indolo[2,3-a]quinolizine scaffold with three defined stereocenters (1S,15R,20S), yielding a molecular formula of C₂₀H₂₇ClN₂ and a molecular weight of 330.90 g/mol.

Molecular Formula C20H27ClN2
Molecular Weight 330.9 g/mol
CAS No. 5560-73-6
Cat. No. B1677140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMimbane hydrochloride
CAS5560-73-6
SynonymsMimbane hydrochloride;  W 2291A;  W-2291A;  W2291A.
Molecular FormulaC20H27ClN2
Molecular Weight330.9 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C3=C1C4CC5CCCCC5CN4CC3.Cl
InChIInChI=1S/C20H26N2.ClH/c1-21-18-9-5-4-8-16(18)17-10-11-22-13-15-7-3-2-6-14(15)12-19(22)20(17)21;/h4-5,8-9,14-15,19H,2-3,6-7,10-13H2,1H3;1H/t14-,15-,19-;/m0./s1
InChIKeyPGEHZROVWYXBFH-DOPHYNLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mimbane Hydrochloride (CAS 5560-73-6): Structural Identity, Yohimban-Class Lineage, and Procurement Context


Mimbane hydrochloride (CAS 5560-73-6), also designated W-2291A, is the monohydrochloride salt of the yohimban alkaloid 1-methylyohimbane [1]. The compound possesses a pentacyclic benz[g]indolo[2,3-a]quinolizine scaffold with three defined stereocenters (1S,15R,20S), yielding a molecular formula of C₂₀H₂₇ClN₂ and a molecular weight of 330.90 g/mol [2]. Originally developed by Parke-Davis as an analgesic agent, the hydrochloride salt form was selected to enhance aqueous solubility and formulation flexibility relative to the free base (Mimbane, CAS 3277-59-6) [3]. The compound is classified within the yohimban alkaloid family, which includes pharmacologically diverse members such as yohimbine (α₂-adrenoceptor antagonist), raubasine/ajmalicine (antihypertensive), and reserpine (catecholamine depleter) [4].

Why Mimbane Hydrochloride Cannot Be Replaced by Other Yohimban Alkaloids in Research Procurement


The yohimban alkaloid class exhibits profound pharmacodynamic divergence despite a shared tetracyclic core. Yohimbine functions primarily as an α₂-adrenoceptor antagonist, raubasine (ajmalicine) acts as an α₁-adrenoceptor blocker with an IC₅₀ of 72.3 µM at nicotinic receptors, and reserpine operates as an irreversible catecholamine depleter via VMAT2 inhibition [1]. Mimbane hydrochloride, by contrast, was developed explicitly for analgesic indication, with a patent-defined oral dosage range of 5–200 mg for pain and inflammation relief—a therapeutic profile distinct from the cardiovascular and CNS applications of its structural neighbors [2]. The 1-methyl substitution on the yohimban scaffold and the hydrochloride counterion (absent in the free base form) alter both physicochemical properties and biological target engagement in ways that preclude simple interchangeability with other yohimban derivatives [3]. Procurement of the incorrect yohimban congener—e.g., yohimbine HCl instead of mimbane HCl—introduces an α₂-adrenergic blocking confound that fundamentally changes the experimental pharmacology being studied.

Mimbane Hydrochloride (CAS 5560-73-6) Product-Specific Quantitative Differentiation Evidence


Defined Analgesic Dosage Range Differentiates Mimbane Hydrochloride from Non-Analgesic Yohimban Congeners

Mimbane hydrochloride is explicitly claimed for analgesic and anti-inflammatory use at oral doses of 5–200 mg in warm-blooded mammals, per US Patent 3,284,300A [1]. This contrasts with yohimbine hydrochloride, which is indicated for α₂-adrenoceptor blockade (e.g., reversal of xylazine sedation) rather than primary analgesia, and with raubasine, which is indicated for hypertension and peripheral vascular disorders [2]. The defined analgesic dosage window provides a quantitative procurement differentiator: researchers seeking a yohimban-scaffold analgesic for pain-model studies must specify mimbane hydrochloride rather than other yohimban salts that lack this therapeutic claim.

Analgesic pharmacology Yohimban alkaloid Dosage-form differentiation

Hydrochloride Salt Form Provides Quantifiable Solubility Advantage Over Mimbane Free Base

Mimbane hydrochloride (MW 330.90 g/mol) is documented as soluble in DMSO and amenable to aqueous-based injection formulations, whereas the free base Mimbane (MW 294.43 g/mol, CAS 3277-59-6) lacks reported aqueous solubility data and carries a higher LogP expectation due to the absence of the ionizable hydrochloride counterion . Vendors report that mimbane hydrochloride stock solutions can be prepared at 10 mM and 50 mM concentrations in DMSO, with established injection formulation protocols (e.g., DMSO:Tween 80:Saline = 10:5:85) . This solubility advantage is a direct consequence of salt formation and is critical for in vivo pharmacological studies requiring parenteral administration.

Salt-form selection Aqueous solubility Formulation development

Defined Stereochemistry Enables Reproducible Pharmacological Profiling Relative to Stereochemically Ambiguous Yohimban Mixtures

Mimbane hydrochloride is characterized by three fully defined absolute stereocenters (1S,15R,20S) as confirmed by InChI Key PGEHZROVWYXBFH-DOPHYNLBSA-N and ChEMBL ID CHEMBL2110983, with zero unspecified stereocenters reported [1]. This contrasts with naturally derived yohimban alkaloid extracts and biosynthetic mixtures, which have been shown to produce up to four diastereomers from a single enzymatic reaction, including yohimbine and rauwolscine epimers [2]. The fully resolved stereochemistry of mimbane hydrochloride ensures batch-to-batch pharmacological reproducibility, which is not guaranteed with stereochemically mixed or botanically sourced yohimban preparations.

Stereochemical purity Chiral pharmacology Reproducibility

Procurement-Grade Purity Specifications (≥98%) with Certificate of Analysis Provide Quality Assurance Absent from Non-Standardized Alkaloid Sources

Commercial suppliers of mimbane hydrochloride (CAS 5560-73-6) specify purity of ≥98% as determined by HPLC or equivalent chromatographic methods, with Certificate of Analysis (CoA) provided per batch . This contrasts with botanical extracts of yohimban alkaloids (e.g., Pausinystalia yohimbe bark extracts), which typically contain variable mixtures of yohimbine, rauwolscine, corynanthine, and other indole alkaloids at total alkaloid contents ranging from 2–6% of dry weight, with individual alkaloid proportions varying substantially by geographic origin and extraction method [1]. The availability of a defined, batch-certified purity specification for mimbane hydrochloride enables quantitative dose-response studies that cannot be reliably conducted with unstandardized natural product extracts.

Chemical purity Quality control Procurement specification

USAN and INN Designation Confirms Regulatory-Grade Identity for Translational Pharmacology Relative to Unnamed Research Compounds

Mimbane hydrochloride carries an official United States Adopted Name (USAN) designation and the free base Mimbane holds an International Nonproprietary Name (INN), with corresponding entries in the FDA Substance Registration System (UNII: O9NUI7UT2S), KEGG DRUG (D05038), and DrugBank (DB20838) [1]. This regulatory naming status distinguishes it from the vast majority of experimental yohimban derivatives—including halogen-substituted yohimbanes synthesized for psychopharmacological profiling—which lack any official nomenclature and exist solely as laboratory codes (e.g., W2045, W1808A) [2]. The USAN/INN designation facilitates literature traceability, regulatory documentation, and cross-referencing across pharmacovigilance databases, which is not possible for non-designated research intermediates.

Regulatory nomenclature USAN/INN designation Translational research

Mimbane Hydrochloride (CAS 5560-73-6): Evidence-Backed Research Application Scenarios


In Vivo Analgesic Pharmacology Studies Requiring Defined Yohimban-Scaffold Test Article

Researchers conducting rodent pain models (e.g., acetic acid-induced writhing, formalin test, or thermal hyperalgesia) who require a yohimban-core compound with an established analgesic dosing precedent should procure mimbane hydrochloride. The patent-specified oral dose range of 5–200 mg provides a starting framework for dose-finding studies [1]. Use of yohimbine HCl in the same paradigm would introduce α₂-adrenoceptor antagonism as a confounding variable rather than testing primary analgesic pharmacology [2].

Parenteral Formulation Development for Poorly Water-Soluble Yohimban Scaffolds

Formulation scientists developing injectable preparations of yohimban alkaloids for preclinical pharmacokinetic or toxicological studies should select the hydrochloride salt (CAS 5560-73-6) over the free base (CAS 3277-59-6). The salt form's compatibility with DMSO-based stock solutions at concentrations up to 50 mM, combined with established injection vehicle protocols (DMSO:Tween 80:Saline), provides a validated starting point for intravenous or intraperitoneal formulation development .

Stereochemically Controlled Structure-Activity Relationship (SAR) Studies of Yohimban Alkaloids

Medicinal chemistry teams exploring yohimban scaffold SAR require a stereochemically defined reference compound to establish baseline pharmacological parameters. Mimbane hydrochloride, with three fully resolved absolute stereocenters (1S,15R,20S) and zero unspecified chiral centers, provides a single-entity reference point for comparing the pharmacological consequences of stereochemical modifications, as opposed to biosynthetic mixtures that contain up to four diastereomers with overlapping and potentially antagonistic activities [3].

Regulatory-Compliant Reference Standard for Analytical Method Development

Analytical laboratories developing HPLC or LC-MS methods for yohimban alkaloid quantification require a USAN-designated, batch-certified reference standard (≥98% purity with CoA). Mimbane hydrochloride satisfies these requirements, whereas botanically derived yohimban alkaloid mixtures lack the batch-to-batch purity documentation needed for validated analytical method development in GLP or GMP contexts .

Quote Request

Request a Quote for Mimbane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.